REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[N:4][C:5]([NH2:8])=[N:6][CH:7]=1.[C:9](Cl)(=[O:15])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].CO>N1C=CC=CC=1>[OH:1][C:2]1[CH:3]=[N:4][C:5]([NH:8][C:9](=[O:15])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])=[N:6][CH:7]=1
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Name
|
|
Quantity
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40 g
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Type
|
reactant
|
Smiles
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OC=1C=NC(=NC1)N
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Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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121 g
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Type
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reactant
|
Smiles
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C(CCCCC)(=O)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the mixture was stirred at room temperature for 0.5 hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
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the mixture was concentrated under reduced pressure
|
Type
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ADDITION
|
Details
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the resulting residue was diluted with water
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
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Details
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the resulting residue was dissolved in methanol (200 mL)
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Type
|
ADDITION
|
Details
|
The solution was added with saturated ammonia solution in methanol (250 mL) under ice cooling
|
Type
|
STIRRING
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Details
|
stirring
|
Type
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STIRRING
|
Details
|
the mixture was stirred overnight at room temperature
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Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (hexane:acetone=2:1)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=NC(=NC1)NC(CCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.5 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |